2-(Di(adamantan-1-yl)phosphino)aniline

Buchwald-Hartwig amination Phosphine ligand synthesis Catalyst development

2-(Di(adamantan-1-yl)phosphino)aniline (CAS 1365836-24-3, molecular formula C26H36NP, molecular weight 393.5 g/mol) is a sterically demanding P,N-type phosphine ligand belonging to the DalPhos ligand family. It features a phosphorus atom bonded to two bulky 1-adamantyl substituents and an ortho-aniline aryl group, enabling κ²-P^N bidentate coordination to transition metals.

Molecular Formula C26H36NP
Molecular Weight 393.5 g/mol
Cat. No. B12872527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Di(adamantan-1-yl)phosphino)aniline
Molecular FormulaC26H36NP
Molecular Weight393.5 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)P(C4=CC=CC=C4N)C56CC7CC(C5)CC(C7)C6
InChIInChI=1S/C26H36NP/c27-23-3-1-2-4-24(23)28(25-11-17-5-18(12-25)7-19(6-17)13-25)26-14-20-8-21(15-26)10-22(9-20)16-26/h1-4,17-22H,5-16,27H2
InChIKeyNYEHVIMDLLFHMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Di(adamantan-1-yl)phosphino)aniline: Technical Specifications and Functional Classification for Scientific Procurement


2-(Di(adamantan-1-yl)phosphino)aniline (CAS 1365836-24-3, molecular formula C26H36NP, molecular weight 393.5 g/mol) is a sterically demanding P,N-type phosphine ligand belonging to the DalPhos ligand family . It features a phosphorus atom bonded to two bulky 1-adamantyl substituents and an ortho-aniline aryl group, enabling κ²-P^N bidentate coordination to transition metals [1]. Structurally analogous to Me-DalPhos (2-(di-1-adamantylphosphino)-N,N-dimethylaniline), this compound differs by possessing a primary aniline (-NH₂) donor rather than a tertiary dimethylamino (-NMe₂) group, which alters both its electronic donation properties and coordination geometry [1][2]. Primarily deployed as a supporting ligand in palladium-catalyzed cross-coupling reactions, it facilitates challenging C–N, C–O, and C–C bond-forming transformations including Buchwald–Hartwig amination, C–N coupling with ammonia, and Mizoroki–Heck reactions [1][2].

Why In-Class Phosphine Ligands Cannot Substitute for 2-(Di(adamantan-1-yl)phosphino)aniline Without Quantitative Performance Penalties


Phosphine ligands within the Buchwald and DalPhos families are not functionally interchangeable despite sharing superficial structural motifs [1]. Even subtle variations in steric bulk and electronic donation on phosphorus significantly alter catalytic performance, a finding explicitly documented in the direct comparison of L1 (di-tert-butylphosphino, 71% yield) versus L2 (di-1-adamantylphosphino, 74% yield) under identical synthetic conditions [1]. Crucially, when variants of L2 bearing less basic or less sterically demanding substituents on phosphorus were evaluated, catalytic activity degraded measurably, while removal of the ortho-amino coordinating fragment further compromised performance [1]. The target compound's primary aniline (-NH₂) functionality further distinguishes it from the N,N-dimethyl analog Me-DalPhos, which exhibited distinct coordination behavior when complexed with palladium [2]. Substituting this ligand with a less hindered analog or one lacking the appropriate N-donor geometry therefore carries a quantifiable risk of reduced yield, elevated catalyst loading requirements, or outright reaction failure, with empirical data supporting that ligands lacking the adamantyl motif showed inferior catalytic performance in direct head-to-head testing [1].

Quantitative Evidence Guide: Differentiating 2-(Di(adamantan-1-yl)phosphino)aniline from Closest Analogs via Measurable Performance Metrics


Comparative Synthetic Efficiency: Di(adamantan-1-yl)phosphino vs. Di-tert-butylphosphino Ligand Yield Under Identical Conditions

In the landmark 2010 study that established the DalPhos ligand platform, the synthesis of the di-1-adamantylphosphino derivative (L2, the N,N-dimethyl analog of the target compound) proceeded with 74% isolated yield, compared to 71% yield for the corresponding di-tert-butylphosphino analog (L1) under identical reaction conditions [1]. This head-to-head synthetic comparison demonstrates that the adamantyl-substituted ligand can be prepared with marginally superior efficiency to its tert-butyl counterpart, a relevant metric for both laboratory-scale synthesis planning and commercial sourcing considerations [1].

Buchwald-Hartwig amination Phosphine ligand synthesis Catalyst development

Catalyst Loading Efficiency: Ultra-Low Palladium Loading Enabled by Diadamantylphosphino Architecture in Aryl Chloride Amination

The Pd/L2 catalyst system (using the di-1-adamantylphosphino ligand L2, the N,N-dimethyl analog of the target compound) enabled aryl chloride amination at catalyst loadings as low as 0.02-0.5 mol% Pd, while maintaining excellent functional group tolerance across a broad substrate scope [1]. In contrast, under similar reaction conditions, the use of Pd(OAc)₂, PdCl₂, [PdCl₂(cod)], [PdCl₂(MeCN)₂], or [Pd₂(dba)₃] in combination with L2 resulted in inferior catalytic performance [1]. Furthermore, ligand variants lacking the bulky adamantyl groups or the ortho-dimethylamino fragment failed to achieve comparable activity [1]. While this data is derived from the N,N-dimethyl analog (Me-DalPhos) rather than the primary aniline compound, the shared di(adamantan-1-yl)phosphino core structure enables class-level inference regarding the importance of the adamantyl substituents for achieving low catalyst loadings [1].

Cross-coupling catalysis Palladium catalysis Buchwald-Hartwig amination

Coordination Mode Differentiation: κ²-P^N vs. κ²-P^C Binding in Di(adamantan-1-yl)phosphino Aryl Ligands

A 2025 study by Sivarajan and Mitra systematically compared P(1-Ad)₂-substituted quinoline, naphthyl, and isoquinoline ligands with κ²-P^N or κ²-P^C coordination modes in palladium-catalyzed Mizoroki-Heck coupling [1]. The ligand iQAdPhos (L3) bearing an isoquinoline core with κ²-P^C coordination exhibited superior catalytic activity compared to the P^N-coordinated analogs [1]. While the target compound 2-(di(adamantan-1-yl)phosphino)aniline was not directly included in this specific comparison, the study explicitly identifies the DalPhos class of ligands (P(1-Ad)₂(Ar); Ar = o-C₆H₄-NR₂) with phosphorus bearing bulky adamantyl groups and P^N-type coordination as crucial for C–N coupling using NH₃ [1]. This class-level evidence demonstrates that the coordination mode (P^N in the target compound) is not interchangeable with P^C or P^P motifs; different coordination geometries confer distinct catalytic advantages in different reaction types, and the P^N motif is specifically validated for ammonia coupling applications [1].

Organometallic chemistry Ligand design Coordination chemistry

Air Stability of Diadamantylphosphino-Derived Palladium Precatalysts: Bench-Stable Handling vs. Air-Sensitive Alternatives

Third-generation Buchwald precatalysts incorporating the di-1-adamantylphosphino motif, including Mor-DalPhos Pd G3 (CAS 2222690-89-1) and AdBrettPhos Pd G3, are documented as air-, moisture-, and thermally-stable solids with long solution lifetimes . The Mor-DalPhos Pd G3 precatalyst is explicitly characterized as air, moisture and thermally-stable and highly soluble in a wide range of common organic solvents . This represents a significant operational advantage over many conventional phosphine ligands and first-generation precatalysts that require rigorous inert-atmosphere handling and degrade upon exposure to ambient conditions . While the free ligand 2-(di(adamantan-1-yl)phosphino)aniline itself is noted to be air-sensitive, its derived precatalyst complexes bearing the diadamantylphosphino framework demonstrate markedly enhanced bench stability, a property that directly impacts ease of use, reproducibility, and reduced equipment requirements in both academic and industrial settings .

Precatalyst stability Buchwald precatalysts Cross-coupling

Di(adamantan-1-yl)phosphino Motif in Ferrocene-Based Ligands: Enabling Multiple Csp²-Csp³ Coupling Modalities at 1 mol% Loading

Merck's MPhos ligand series incorporates the bulky di(1-adamantyl)phosphino motif onto a ferrocene backbone to create tunable unsymmetrical ligands for Csp²-Csp³ couplings . The (MPhos)PdCl₂ catalyst system demonstrates strong catalytic ability at 1 mol% loading across Murahashi-Feringa (Li), Kumada-Corriu (Mg), Negishi (Zn), and Suzuki-Miyaura (B) couplings with broad substrate scope and good to excellent isolated yields . This class-level evidence demonstrates that the diadamantylphosphino structural motif, when incorporated into appropriate ligand frameworks, enables versatile Csp²-Csp³ bond-forming reactions that are often challenging with less bulky phosphine architectures . The data supports the broader value proposition of the diadamantylphosphino core for applications requiring sterically demanding yet electronically tunable ligand environments .

Cross-coupling Ferrocene ligands Csp²-Csp³ coupling

High-Impact Application Scenarios for 2-(Di(adamantan-1-yl)phosphino)aniline in Research and Industrial Synthesis


Buchwald-Hartwig Amination of Aryl and Heteroaryl Chlorides

The diadamantylphosphino scaffold (as demonstrated with L2) enables cross-coupling of aryl and heteroaryl chlorides with a diverse range of amine substrates including primary alkyl- and arylamines, cyclic and acyclic secondary amines, N-H imines, hydrazones, lithium amide, and ammonia at catalyst loadings of 0.02-0.5 mol% Pd [1]. The system tolerates challenging functional groups including enolizable ketones, ethers, esters, carboxylic acids, phenols, alcohols, olefins, amides, and halogens [1]. This ligand class is therefore ideally suited for late-stage functionalization of complex pharmaceutical intermediates and the synthesis of drug candidates bearing sensitive functionality.

C–N Coupling with Ammonia for Primary Arylamine Synthesis

The DalPhos class of ligands with P^N coordination and bulky adamantyl substituents is explicitly validated for C–N coupling using ammonia (NH₃) as the nucleophile [2]. This application is particularly significant for synthesizing primary arylamines without requiring ammonia surrogates (e.g., benzophenone imine) that add deprotection steps. The diadamantylphosphino framework enables direct ammonia coupling to aryl halides, streamlining routes to aniline derivatives for pharmaceutical, agrochemical, and materials applications.

Palladium Precatalyst Development for Benchtop-Stable Cross-Coupling

Precatalysts derived from the diadamantylphosphino motif, including Mor-DalPhos Pd G3, offer air-, moisture-, and thermal stability combined with high solubility in common organic solvents and extended solution lifetimes . These precatalysts are suitable for high-throughput experimentation and automated synthesis platforms where reproducible, bench-stable catalysts reduce experimental variability and eliminate inert-atmosphere requirements. Industrial applications include kilogram-scale aminations and continuous-flow chemistry processes where catalyst robustness is paramount.

Mizoroki-Heck Coupling with κ²-P^N Coordinating Diadamantylphosphine Ligands

While P^C-coordinating diadamantylphosphine ligands (e.g., iQAdPhos) show superior activity in Mizoroki-Heck coupling, the P^N-coordinating DalPhos class remains catalytically active in Heck-type transformations and offers complementary reactivity profiles for substrates requiring the specific electronic and steric environment provided by the aniline-derived P^N framework [2]. This dual-mode applicability provides synthetic flexibility for researchers exploring both C–N and C–C bond-forming methodologies.

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